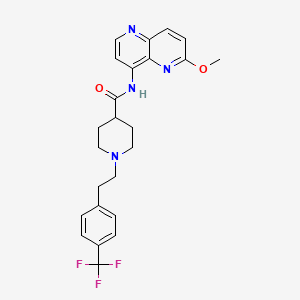

844-TFM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H25F3N4O2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,5-naphthyridin-4-yl)-1-[2-[4-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C24H25F3N4O2/c1-33-21-7-6-19-22(30-21)20(8-12-28-19)29-23(32)17-10-14-31(15-11-17)13-9-16-2-4-18(5-3-16)24(25,26)27/h2-8,12,17H,9-11,13-15H2,1H3,(H,28,29,32) |

InChI Key |

FGRSEAPAGQKQBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Physiological Impact of TFM on Sea Lamprey: A Technical Guide

An in-depth examination of the physiological and metabolic effects of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) on the invasive sea lamprey (Petromyzon marinus). This document is intended for researchers, scientists, and drug development professionals.

The control of the invasive sea lamprey in the Great Lakes has heavily relied on the selective toxicity of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM).[1] Understanding the physiological mechanisms underlying TFM's efficacy is crucial for optimizing its use and for the development of novel, targeted control methods. This technical guide provides a comprehensive overview of the physiological effects of TFM on sea lamprey, with a focus on its metabolic disruption, impact on energy stores, and the detailed experimental protocols used to elucidate these effects.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mode of TFM's toxic action in sea lamprey is the uncoupling of oxidative phosphorylation within the mitochondria.[2][3] TFM acts as a protonophore, disrupting the proton motive force across the inner mitochondrial membrane that is essential for the synthesis of adenosine triphosphate (ATP). This disruption leads to a rapid depletion of cellular energy stores, ultimately causing metabolic collapse and death.[1][4][5] The selectivity of TFM is largely attributed to the sea lamprey's limited capacity to metabolize and detoxify the compound through glucuronidation compared to other fish species.[6]

Recent studies have further detailed this mechanism, indicating that TFM not only uncouples ATP synthase (Complex V) but also affects other complexes within the electron transport chain, specifically Complexes I and II.[7] This multifaceted impact on mitochondrial bioenergetics contributes to its potent effect on sea lamprey.

Quantitative Data on Physiological Effects

The physiological impact of TFM on sea lamprey has been quantified across various studies. The following tables summarize key data on the lethal concentrations of TFM and its effects on vital energy metabolites in different tissues.

Table 1: Lethal Concentrations of TFM for Larval Sea Lamprey Under Various Conditions

| Temperature (°C) | pH | Alkalinity (mg/L as CaCO₃) | LC50 (mg/L) | LC99.9 (mg/L) | Reference |

| 13 | 8.0 | 89 | 2.0 - 2.2 | 2.6 - 3.0 | [2] |

| 20 | 8.0 | 89 | 1.8 - 3.2 | 2.3 - 4.1 | [2] |

| 12 | Not Specified | Not Specified | 1.0 - 2.8 (avg. 1.7) | 1.6 - 4.0 (avg. 2.6) | [8] |

| 17 | 7.9 | 30 | 1.1 - 1.9 | Not Specified | [9] |

| 17 | 8.4 | 200 | 5.2 - 6.6 | Not Specified | [9] |

Table 2: Effects of TFM Exposure on ATP, Glycogen, and Phosphocreatine (PCr) Levels in Larval Sea Lamprey Tissues

| Tissue | Exposure Time (hours) | TFM Concentration | % Decrease in ATP | % Decrease in Glycogen | % Decrease in PCr | Reference |

| Brain | 9 | 4.6 mg/L (12-h LC50) | ~30% | Not Specified | ~80% | [1][4] |

| Brain | 12 | 4.6 mg/L (12-h LC50) | ~30% | ~80% | ~80% | [1][4] |

| Liver | 9 | 4.6 mg/L (12-h LC50) | >95% | ~85% | Not Specified | [1][4] |

| Liver | 12 | 4.6 mg/L (12-h LC50) | >95% | ~85% | Not Specified | [1][4] |

| Liver | 5 | 12-h LC99.9 | ~57% | Not Specified | Not Specified | |

| Liver | 6 | 12-h LC99.9 | Not Specified | ~40% | Not Specified | [6] |

Note: The 12-h LC99.9 concentration varies depending on water chemistry.

Impact on Ion Balance

Initial hypotheses suggested that TFM might disrupt gill function and ion balance. However, multiple studies have demonstrated that TFM has minimal to no adverse effects on whole-body or plasma ion concentrations (Na+, Cl-, Ca2+, K+) in larval sea lamprey.[1][4][5] Furthermore, TFM does not appear to inhibit Na+ uptake or the activity of gill Na+/K+-ATPase.[1][4] This indicates that TFM-mediated toxicity is not a result of ionic imbalance but is primarily a consequence of metabolic failure.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of TFM's physiological effects on sea lamprey.

Determination of Lethal Concentration (LC50)

The lethal concentration of TFM that causes 50% mortality (LC50) in a test population over a specified time is a critical measure of its toxicity.

Protocol:

-

Test Organisms: Larval sea lampreys are acclimated to laboratory conditions in flow-through tanks with water mimicking the desired experimental conditions (temperature, pH, alkalinity).

-

Test Chambers: Static or flow-through toxicity tests are conducted in glass aquaria (e.g., 15-L).

-

TFM Concentrations: A series of TFM concentrations, bracketing the expected LC50 value, are prepared. A control group with no TFM is always included.

-

Exposure: A specific number of randomly selected larvae are placed in each test chamber. TFM is introduced to achieve the target concentrations.

-

Monitoring: Mortalities are recorded at regular intervals (e.g., hourly for the first 9-12 hours, then at 24 hours). Water quality parameters (temperature, pH, dissolved oxygen, TFM concentration) are monitored throughout the experiment.

-

Data Analysis: The LC50 and its 95% confidence intervals are calculated using statistical methods such as the Litchfield and Wilcoxon method.

Quantification of Tissue Metabolites (ATP, Glycogen, PCr)

This protocol outlines the procedures for measuring key energy metabolites in sea lamprey tissues following TFM exposure.

Protocol:

-

Tissue Sampling: Following exposure to TFM for a predetermined duration, sea lampreys are euthanized, and tissues (e.g., brain, liver, muscle) are rapidly dissected and immediately freeze-clamped in liquid nitrogen to halt metabolic activity.

-

Sample Preparation: Frozen tissues are ground to a fine powder under liquid nitrogen.

-

Extraction: The powdered tissue is homogenized in a perchloric acid solution (e.g., 8% PCA) to precipitate proteins and extract the acid-soluble metabolites. The homogenate is then centrifuged.

-

Neutralization: The resulting supernatant is neutralized with a potassium bicarbonate solution.

-

Enzymatic Assays: The concentrations of ATP, glycogen (measured as glucosyl units after enzymatic hydrolysis to glucose), and phosphocreatine are determined using specific coupled enzymatic assays linked to the production or consumption of NADH or NADPH, which can be measured spectrophotometrically or fluorometrically.

Measurement of Mitochondrial Respiration

This protocol describes the isolation of mitochondria and the subsequent measurement of oxygen consumption to assess the impact of TFM on oxidative phosphorylation.

Protocol:

-

Mitochondrial Isolation:

-

Freshly dissected liver tissue is minced and homogenized in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).

-

The homogenate is subjected to differential centrifugation to separate the mitochondrial fraction from other cellular components.

-

The final mitochondrial pellet is resuspended in a suitable assay buffer.

-

-

Oxygen Consumption Measurement:

-

A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a plate-based fluorescent assay is used to measure oxygen consumption rates.

-

Isolated mitochondria are added to the respiration chamber containing a respiration medium.

-

Substrates for different mitochondrial complexes (e.g., pyruvate, malate, succinate) and ADP are added to stimulate respiration (State 3).

-

The rate of oxygen consumption in the absence of ADP (State 4) is also measured.

-

TFM is then titrated into the chamber to observe its effect on both State 3 and State 4 respiration. An increase in State 4 respiration is indicative of uncoupling.

-

Spectrophotometric Analysis of TFM in Water

This procedure is used to determine the concentration of TFM in water samples during toxicity tests and field applications.

Protocol:

-

Sample Collection: Water samples are collected from the test chambers or stream.

-

Alkalinization: The pH of the water sample is raised by adding a buffer solution (e.g., sodium tetraborate) to develop the characteristic yellow color of the TFM anion.

-

Filtration: The alkalinized sample is filtered to remove any particulate matter.

-

Spectrophotometry: The absorbance of the filtered sample is measured at a specific wavelength (typically 395 nm) using a spectrophotometer.

-

Quantification: The concentration of TFM is determined by comparing the sample's absorbance to a standard curve prepared from solutions of known TFM concentrations.

Visualizing the Physiological Impact

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the physiological effects of TFM on sea lamprey.

Caption: TFM uncouples oxidative phosphorylation by dissipating the proton gradient.

Caption: Metabolic cascade following TFM exposure in sea lamprey.

Caption: General experimental workflow for studying TFM's physiological effects.

References

- 1. glfc.org [glfc.org]

- 2. The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glfc.org [glfc.org]

- 4. Failure of ATP supply to match ATP demand: the mechanism of toxicity of the lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), used to control sea lamprey (Petromyzon marinus) populations in the Great Lakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post-exposure effects of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM) on the stress response and liver metabolic capacity in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. glfc.org [glfc.org]

- 9. glfc.org [glfc.org]

The Unseen Ripple: An In-depth Technical Guide to the Impact of 844-TFM on Non-Target Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

The chemical 3-trifluoromethyl-4-nitrophenol, commonly known as TFM, has been a cornerstone of the Great Lakes fishery management for over six decades, primarily used to control the invasive sea lamprey (Petromyzon marinus) populations. While its effectiveness as a lampricide is well-documented, its broader impact on the aquatic ecosystem, particularly on non-target organisms, warrants a closer and more technical examination. This guide provides a comprehensive overview of the current scientific understanding of TFM's effects on non-target aquatic life, focusing on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

Core Toxicological Profile: A Double-Edged Sword

TFM's efficacy as a selective piscicide is rooted in a key physiological difference between sea lampreys and most other fish species.[1][2] The primary mechanism of TFM toxicity is the uncoupling of oxidative phosphorylation in the mitochondria, which disrupts the production of ATP, the fundamental energy currency of the cell.[1][3][4][5][6][7] This disruption leads to a cascade of metabolic failures and, ultimately, death.

The selectivity of TFM arises from the differential ability of organisms to metabolize and excrete the compound. Most non-target fish possess a more efficient glucuronidation pathway, a phase II biotransformation process that detoxifies TFM, rendering it more water-soluble and easier to eliminate.[1][2] Sea lampreys, on the other hand, have a significantly lower capacity for this detoxification process, leading to the accumulation of toxic TFM levels.[2][8][9]

However, this selectivity is not absolute. At concentrations used in field treatments, TFM can exert a range of sub-lethal and, in some cases, lethal effects on non-target aquatic organisms. The vulnerability of these organisms is influenced by various factors, including species-specific sensitivities, life stage, and environmental conditions such as water pH and alkalinity.[3]

Quantitative Toxicity Data

The following tables summarize the quantitative data from various studies on the lethal and sub-lethal effects of TFM on a range of non-target aquatic organisms.

Table 1: Lethal Concentrations of TFM for Various Non-Target Fish Species

| Species | Life Stage | Exposure Duration (hours) | LC50 (mg/L) | Water Conditions | Reference |

| Rainbow trout (Oncorhynchus mykiss) | Juvenile | 12 | 11.0 | Hard water | [5][7] |

| White sucker (Catostomus commersoni) | Not Specified | Not Specified | Not Specified | Standardized static toxicity tests | [10] |

| Fathead minnow (Pimephales promelas) | Adult | Not Specified | Not Specified | Standardized static toxicity tests | [10] |

| Lake sturgeon (Acipenser fulvescens) | Juvenile | 9 | Not specified (used minimum lethal concentration for sea lamprey) | Not Specified | [4] |

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms.

Table 2: Sub-lethal Effects of TFM on Physiological Parameters in Non-Target Fish

| Species | Tissue | Parameter | TFM Concentration (mg/L) | Exposure Duration (hours) | Observed Effect | Reference |

| Lake sturgeon (Acipenser fulvescens) | Brain | ATP | Mimicked typical lampricide application | 6 and 9 | ~60% reduction | [4] |

| Lake sturgeon (Acipenser fulvescens) | Brain | Phosphocreatine | Mimicked typical lampricide application | 6 and 9 | ~50% reduction | [4] |

| Lake sturgeon (Acipenser fulvescens) | Brain | Glycogen | Mimicked typical lampricide application | 6 and 9 | 50-60% reduction | [4] |

| Lake sturgeon (Acipenser fulvescens) | Brain | Lactate | Mimicked typical lampricide application | 6 and 9 | 45-50% increase | [4] |

| Lake sturgeon (Acipenser fulvescens) | Liver | Glucose | Mimicked typical lampricide application | 3 and 6 | ~50% reduction | [4] |

| Lake sturgeon (Acipenser fulvescens) | Liver | Glycogen | Mimicked typical lampricide application | 3, 6, and 9 | ~50% reduction | [4] |

| Rainbow trout (Oncorhynchus mykiss) | Muscle | Glycogen | 11.0 | Not Specified | 50% reduction | [5][7] |

| Rainbow trout (Oncorhynchus mykiss) | Brain | Glycogen | 11.0 | Not Specified | 50% reduction | [5][7] |

| Rainbow trout (Oncorhynchus mykiss) | Kidney | ATP | 11.0 | Not Specified | 50% reduction | [5][7] |

| Rainbow trout (Oncorhynchus mykiss) | Kidney | Phosphocreatine | 11.0 | Not Specified | 70% reduction | [5][7] |

Experimental Protocols

The following section details the methodologies employed in key studies investigating the effects of TFM.

Metabolic Disruption in Juvenile Lake Sturgeon

-

Objective: To determine the physiological impact of environmentally relevant concentrations of TFM on juvenile lake sturgeon.[4]

-

Test Organisms: Juvenile lake sturgeon (Acipenser fulvescens).[4]

-

Exposure Conditions: Fish were exposed to the 9-hour minimum lethal concentration (LC99.9) for larval sea lamprey, mimicking a typical field application.[4]

-

Methodology:

-

A static exposure system was used.

-

Water TFM concentration was monitored spectrophotometrically at 395 nm.[4]

-

Water alkalinity and pH were measured using standard kits and meters.[4]

-

Tissues (carcass, liver, and brain) were sampled at 3, 6, and 9 hours of exposure.[4]

-

Metabolites including ATP, phosphocreatine (PCr), glycogen, glucose, and lactate were quantified using established biochemical assays.[4]

-

-

Endpoint Analysis: Comparison of metabolite concentrations between TFM-exposed and control groups over time.[4]

Sub-lethal Effects on Rainbow Trout

-

Objective: To investigate the sub-lethal effects of TFM on energy stores and ion balance in rainbow trout.[5][7]

-

Test Organisms: Rainbow trout (Oncorhynchus mykiss).[7]

-

Exposure Conditions: Exposure to 11.0 mg/L TFM, which corresponds to the 12-hour LC50 in hard water.[5][7]

-

Methodology:

-

A static exposure system was utilized.

-

Muscle tissue was sampled to measure TFM and its glucuronide metabolite concentrations over time.[7]

-

Metabolically active tissues (brain, muscle, kidney, liver) were analyzed for energy stores (glycogen, ATP, PCr) and lactate.[5][7]

-

Whole-body ion concentrations (Na+, Cl-, Ca2+, K+) and gill Na+/K+ ATPase activity were measured to assess ion balance.[7]

-

-

Endpoint Analysis: Assessment of changes in tissue energy stores, metabolite levels, and ionoregulatory parameters in TFM-exposed fish compared to controls.[7]

Visualizing the Impact: Signaling Pathways and Workflows

To better illustrate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of TFM toxicity via uncoupling of oxidative phosphorylation.

Caption: Generalized experimental workflow for assessing TFM impact.

Caption: Differential detoxification pathway of TFM in non-target fish vs. sea lamprey.

Environmental Fate and Considerations

The environmental persistence of TFM is relatively low.[11][12] It is subject to degradation through photodegradation and microbial activity in aquatic sediments.[11][13] Studies have shown that in sediment-free water, TFM can be more persistent.[14][15] The half-life of TFM can be influenced by factors such as pH.[14][16] For example, at a pH of 7, the photolytic half-life is approximately 91.7 hours, while at a pH of 9, it decreases to 22 hours.[16]

It is also crucial to consider the potential for synergistic effects with other environmental contaminants. The toxicity of TFM can be additive when combined with other pollutants, and in some cases, synergistic interactions have been observed, where the combined toxicity is greater than the sum of the individual chemical toxicities.[10]

Conclusion and Future Directions

While TFM remains a critical tool for controlling invasive sea lamprey populations, its application is not without ecological consequences. The impact on non-target aquatic organisms is primarily metabolic, stemming from the disruption of cellular energy production. Although many non-target species exhibit a degree of tolerance through efficient detoxification mechanisms, sub-lethal effects on physiology and behavior are evident.

Future research should continue to focus on refining the application protocols to minimize non-target impacts. This includes a deeper investigation into the sub-lethal effects on a wider range of aquatic invertebrates, for which data is currently more limited. Furthermore, understanding the long-term ecological consequences of repeated TFM applications and its interactions with emerging environmental stressors will be vital for ensuring the continued sustainability of the Great Lakes ecosystem. The development of even more specific and less environmentally impactful control methods for invasive species remains a critical goal for aquatic resource management.

References

- 1. Post-exposure effects of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM) on the stress response and liver metabolic capacity in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects [pubs.usgs.gov]

- 4. The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The effects of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) on fuel stores and ion balance in a non-target fish, the rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Great Lakes Fishery Commission - Control [glfc.org]

- 9. Modern sea lamprey control pits technology against the invaders | Great Lakes Now [greatlakesnow.org]

- 10. Effects of contaminants on toxicity of the lampricides TFM and Bayer 73 to three species of fish | U.S. Geological Survey [usgs.gov]

- 11. researchgate.net [researchgate.net]

- 12. Environmental fate and effects of the lampricide TFM: a review [pubs.usgs.gov]

- 13. Microbial degradation of the lamprey larvicide 3-trifluoromethyl-4-nitrophenol in sediment-water systems [pubs.usgs.gov]

- 14. researchgate.net [researchgate.net]

- 15. gfredlee.com [gfredlee.com]

- 16. pubs.acs.org [pubs.acs.org]

The Unseen Toll: A Technical Guide to the Sublethal Effects of 3-trifluoromethyl-4-nitrophenol (TFM) on Fish

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the sublethal effects of 3-trifluoromethyl-4-nitrophenol (TFM), a widely used lampricide, on non-target fish species. While effective in controlling invasive sea lamprey populations, TFM's impact on the broader aquatic ecosystem warrants a closer look. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to equip researchers with a comprehensive understanding of TFM's sublethal toxicology.

Core Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary mode of TFM's toxicity lies in its ability to act as a protonophore, disrupting the process of oxidative phosphorylation within the mitochondria.[1][2] Structurally similar to the classic uncoupling agent 2,4-dinitrophenol (DNP), TFM shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.[3][4] This disruption leads to a critical mismatch between ATP supply and demand, forcing cells to rely more heavily on less efficient anaerobic metabolic pathways.[5][6] The specificity of TFM towards sea lamprey is largely attributed to their limited capacity for detoxification via glucuronidation, a process more efficient in many non-target fish species.[7][8]

dot

References

- 1. Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects [pubs.usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposure to the lampricide 3-trifluoromethyl-4-nitrophenol results in increased expression of carbohydrate transporters in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.wlu.ca [scholars.wlu.ca]

- 6. The effects of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) on fuel stores and ion balance in a non-target fish, the rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Post-exposure effects of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM) on the stress response and liver metabolic capacity in rainbow trout (Oncorhynchus mykiss) | PLOS One [journals.plos.org]

- 8. Post-exposure effects of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM) on the stress response and liver metabolic capacity in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of 3-trifluoromethyl-4-nitrophenol (TFM) in Vertebrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 3-trifluoromethyl-4-nitrophenol (TFM), a potent lampricide used for controlling invasive sea lamprey populations. The document delves into its mechanism of action, metabolic pathways, and toxicological effects across various vertebrate species, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development efforts.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of toxic action for TFM in vertebrates is the uncoupling of oxidative phosphorylation in the mitochondria.[1][2][3] This process disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a severe energy deficit and eventual cell death.

TFM, a hydrophobic and phenolic weak acid, acts as a protonophore.[1][3] It readily diffuses across the inner mitochondrial membrane and dissipates the proton gradient (proton-motive force) that is essential for driving ATP synthase.[1][2] This uncoupling leads to an increase in oxygen consumption (State IV respiration) without a corresponding increase in ATP production (State III respiration).[1] The resulting energy deficit manifests as a depletion of glycogen stores, particularly in the brain and liver, and a reduction in high-energy phosphagens like phosphocreatine.[2][4][5]

dot

Caption: TFM uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase.

Metabolic Pathways and Detoxification

The differential toxicity of TFM between the target species, sea lamprey, and non-target vertebrates is largely attributed to differences in metabolic detoxification capabilities.

Primary Detoxification Pathway: Glucuronidation The principal detoxification mechanism in most non-target fish is glucuronidation, a Phase II biotransformation process. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates TFM with glucuronic acid, forming a more water-soluble and readily excretable TFM-glucuronide conjugate.[6] Rainbow trout, for example, demonstrate a high capacity for TFM glucuronidation, allowing for its rapid clearance from the body.[6] In contrast, sea lamprey exhibit a significantly limited ability to perform this detoxification, leading to the accumulation of toxic parent TFM.[6]

Other Potential Metabolic Pathways In addition to glucuronidation, other metabolic pathways have been identified as potentially involved in TFM detoxification in vertebrates. These include:

-

Sulfation: Conjugation with a sulfonate group.[7]

-

N-acetylation: Addition of an acetyl group.[7]

-

Glutathione conjugation: Conjugation with glutathione.[7][8]

-

Nitroreduction: Reduction of the aromatic nitro group.[7][8]

The quantitative contribution of these pathways to overall TFM detoxification in different vertebrate species is an area of ongoing research.

dot

Caption: Metabolic detoxification pathways of TFM in vertebrates.

Toxicological Effects in Vertebrates

The toxicity of TFM varies significantly among different vertebrate classes and even between closely related species.

3.1. Fish

TFM is highly effective as a lampricide due to its selective toxicity towards sea lamprey larvae.[9] However, it can also pose a risk to non-target fish species.[10] The sensitivity of fish to TFM is influenced by factors such as species, life stage, and water chemistry (pH and alkalinity).[10][11] Generally, as pH and alkalinity increase, the toxicity of TFM decreases.[10]

| Species | Life Stage | LC50 (mg/L) | Exposure Time (h) | Water Conditions |

| Sea Lamprey (Petromyzon marinus) | Larvae | Varies with water chemistry (MLC used for treatment) | 9 | - |

| Rainbow Trout (Oncorhynchus mykiss) | - | 1.02 - 7.73 | 96 | Soft Water |

| Rainbow Trout (Oncorhynchus mykiss) | - | 1.83 - 18.05 | 96 | Hard Water |

| Lake Sturgeon (Acipenser fulvescens) | Juvenile | Near MLC for sea lamprey | - | - |

| Fathead Minnow (Pimephales promelas) | - | - | - | - |

| Brown Trout (Salmo trutta) | - | - | - | - |

| Bluegill (Lepomis macrochirus) | - | Least sensitive | - | - |

| Green Sunfish (Lepomis cyanellus) | - | Least sensitive | - | - |

| Black Bullhead (Ictalurus melas) | - | Most sensitive | - | - |

| Channel Catfish (Ictalurus punctatus) | - | Most sensitive | - | - |

Note: This table summarizes available data; specific LC50 values can vary significantly based on experimental conditions.[11][12][13][14]

Sub-lethal effects of TFM exposure in fish can include temporary metabolic disturbances, such as reduced brain ATP and liver glycogen, and alterations in stress responses, including elevated plasma cortisol levels.[5][15][16]

3.2. Amphibians

Amphibians, particularly in their larval (tadpole) stage, are susceptible to TFM toxicity.[11][17] Reports have indicated amphibian mortalities following stream treatments with TFM.[17][18] The 96-hour LC50 for bullfrog larvae has been reported to be 3.35 mg/L.[11][18]

3.3. Mammals

TFM is considered to have relatively low toxicity to mammals.[19][20] Animal studies have indicated that ingestion may cause irritation to mucous membranes and central nervous system depression, including nausea, vomiting, and dizziness.[21] Skin contact can lead to severe irritation.[21] TFM is not considered to be carcinogenic, and no significant reproductive effects have been observed in animal studies.[9][21]

Endocrine Disruption Potential

There is evidence to suggest that TFM may act as an endocrine disruptor.[9][22] Studies have shown that TFM can be an estrogen receptor agonist and may induce vitellogenin production in fish.[22] A 21-day study on fathead minnows indicated that prolonged exposure to TFM concentrations exceeding 1.79 mg/L has the potential to disrupt endocrine function, as evidenced by increased female gonadosomatic index and elevated testosterone levels in females at the highest concentration tested (5.11 mg/L).[22] However, it is important to note that typical TFM treatments are of a much shorter duration (around 12 hours), and the environmental relevance of these findings requires further investigation.[19][22]

Experimental Protocols

5.1. Assessment of Mitochondrial Respiration

A common method to evaluate the uncoupling of oxidative phosphorylation by TFM involves isolating mitochondria and measuring oxygen consumption rates using a Clark-type oxygen electrode.

Experimental Workflow:

dot

References

- 1. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea " by Oana Birceanu [scholars.wlu.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. "Distribution and Elimination of 3-Trifluoromethyl-4-Nitrophenol (TFM) " by Michael W. Le Clair [scholars.wlu.ca]

- 7. Metabolism of a sea lamprey pesticide by fish liver enzymes part A: identification and synthesis of TFM metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of a sea lamprey pesticide by fish liver enzymes part B: method development and application in quantification of TFM metabolites formed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Acute toxicity of TFM and a TFM/niclosamide mixture to selected species of fish, including lake sturgeon (<i>Acipenser fulvescens</i>) and mudpuppies (<i>Necturus maculosus</i>), in laboratory and field exposures [pubs.usgs.gov]

- 14. researchgate.net [researchgate.net]

- 15. Post-exposure effects of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM) on the stress response and liver metabolic capacity in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Post-exposure effects of the piscicide 3-trifluoromethyl-4-nitrophenol (TFM) on the stress response and liver metabolic capacity in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol (TFM) in tadpole cell lines from North American frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Environmental fate and effects of the lampricide TFM: a review [pubs.usgs.gov]

- 20. usgs.gov [usgs.gov]

- 21. Assessing occupational exposure to sea lamprey pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigation on Endocrine Disruption of the Larval Lampricide 3-Trifluoromethyl-4-Nitrophenol: Short-Term Reproduction Assay with Fathead Minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unlikely Lampricide: A Technical History of TFM and the Battle for the Great Lakes

A Whitepaper on the Discovery, Mechanism, and Application of 3-trifluoromethyl-4-nitrophenol (TFM)

Introduction

The invasion of the sea lamprey (Petromyzon marinus) into the upper Great Lakes in the mid-20th century precipitated a catastrophic decline in commercial and recreational fisheries, threatening the ecological balance of one of the world's largest freshwater ecosystems.[1][2] In response, a binational effort was launched, culminating in the discovery and deployment of 3-trifluoromethyl-4-nitrophenol (TFM), a remarkably selective piscicide that has been the cornerstone of sea lamprey control for over six decades. This technical guide delves into the history of TFM's discovery, its mechanism of action, the experimental protocols that defined its use, and the quantitative data that underpin its efficacy and environmental considerations.

A Serendipitous Discovery: The Search for a Selective Toxin

The urgent need for a method to control the burgeoning sea lamprey population led to the establishment of the Great Lakes Fishery Commission (GLFC) in 1955.[3] The U.S. Fish and Wildlife Service, under the direction of the GLFC, initiated an exhaustive search for a chemical agent that would be lethal to sea lamprey larvae, which reside in tributaries for several years, without significantly harming non-target aquatic organisms.[1][2] This monumental task was centered at the Hammond Bay Biological Station in northern Michigan.[1][2]

Beginning in the early 1950s, a team of scientists, prominently led by biologist Vernon Applegate, systematically screened over 6,000 chemical compounds.[1][2][4] The initial screening process was a painstaking effort of trial and error, testing the differential toxicity of each compound on larval sea lampreys and other fish species, such as rainbow trout.[5] After years of dedicated research, in 1958, 3-trifluoromethyl-4-nitrophenol (TFM), a substance originally synthesized for other industrial purposes, emerged as the most promising candidate due to its remarkable selectivity.[6]

Mechanism of Action: Uncoupling the Engine of Life

The selective toxicity of TFM towards sea lamprey is rooted in its potent ability to disrupt cellular energy metabolism. TFM acts as an uncoupler of oxidative phosphorylation in the mitochondria.[6][7]

dot

References

- 1. Metabolism of a sea lamprey pesticide by fish liver enzymes part B: method development and application in quantification of TFM metabolites formed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glfc.org [glfc.org]

- 3. glfc.org [glfc.org]

- 4. Great Lakes Fishery Commission - Lampricide [glfc.org]

- 5. usgs.gov [usgs.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to 844-TFM: A Novel DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

844-TFM is a novel piperidine-4-carboxamide that has emerged as a potent inhibitor of bacterial DNA gyrase, demonstrating significant bactericidal activity against Mycobacterium abscessus. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for this compound, intended to support ongoing research and drug development efforts in the field of antibacterial agents.

Chemical Properties and Structure

This compound is an analog of the parent compound MMV688844 (also known as 844), distinguished by the addition of a trifluoromethyl group at the fourth position of the phenyl moiety. This structural modification results in a notable increase in its potency against M. abscessus. The definitive IUPAC name for this compound is not consistently reported in the primary literature, where it is predominantly referred to by its designated code.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2767443-84-4 | [1][2] |

| Molecular Formula | C22H23F3N4O2 | [3] |

| Molecular Weight | 432.44 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Structure

The chemical structures of this compound and its parent compound, 844, are depicted below. The key structural difference is the trifluoromethyl (-CF3) group on the phenyl ring of this compound.

Figure 1. Chemical structures of 844 and this compound.

Mechanism of Action: DNA Gyrase Inhibition

This compound functions as a novel bacterial topoisomerase inhibitor (NBTI) by specifically targeting DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4][5]

The inhibitory action of this compound on DNA gyrase disrupts the normal enzymatic cycle, leading to the accumulation of DNA strand breaks and ultimately causing bacterial cell death. This mechanism is distinct from that of other classes of antibiotics, making it a promising candidate for overcoming existing drug resistance.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the DNA gyrase-mediated DNA supercoiling process.

Biological Activity

This compound exhibits potent bactericidal activity against various strains of Mycobacterium abscessus, including both rough and smooth morphotypes. Its efficacy has been demonstrated through the determination of minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) in enzymatic assays.

Table 2: In Vitro Activity of this compound

| Assay | Organism/Target | Value | Reference |

| IC50 (DNA Gyrase Supercoiling) | M. abscessus DNA Gyrase | 1.5 µM | [4] |

| MIC | M. abscessus subsp. abscessus ATCC 19977 | 1.5-6 µM | [5] |

| MIC | M. abscessus subsp. bolletii CCUG 50184T | 1.5-6 µM | [5] |

| MIC | M. abscessus subsp. massiliense CCUG 48898T | 1.5-6 µM | [5] |

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, M. abscessus DNA gyrase, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).

-

Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 1 hour) to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.

-

Data Analysis: The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the supercoiling activity compared to the control.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

-

Bacterial Culture: M. abscessus is grown in a suitable broth medium (e.g., Middlebrook 7H9) to a specific optical density.

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for a specified period (typically 3-5 days for M. abscessus).

-

MIC Reading: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Synthesis

The synthesis of this compound is based on the piperidine-4-carboxamide scaffold. While the specific, detailed synthesis protocol for this compound is not publicly available in full, the general approach involves the coupling of a substituted piperidine core with a trifluoromethyl-substituted aniline derivative. The synthesis of related piperidine-4-carboxamides has been described in the literature, providing a basis for its preparation.[3]

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against the challenging pathogen Mycobacterium abscessus. Its potent inhibition of DNA gyrase and bactericidal activity warrant further investigation and development. This technical guide provides a foundational resource for researchers working with this compound, summarizing its key chemical and biological properties and outlining essential experimental methodologies. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential for clinical application.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

TFM as an Uncoupler of Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-trifluoromethyl-4-nitrophenol (TFM), a potent uncoupler of mitochondrial oxidative phosphorylation. Primarily known for its use as a lampricide in the Great Lakes, TFM's mechanism of action offers a valuable tool for studying cellular bioenergetics and mitochondrial dysfunction. This document details the core mechanism of TFM, presents quantitative data on its effects, provides comprehensive experimental protocols for its characterization, and visualizes the key pathways and workflows.

Core Mechanism of Action

TFM disrupts oxidative phosphorylation by acting as a protonophore.[1][2] Its chemical structure, featuring a trifluoromethyl group and a nitrophenol, allows it to shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[1] This uncoupling of the electron transport chain from ATP synthase leads to an increase in oxygen consumption without a corresponding increase in ATP production.[1][2] The energy that would have been used for ATP synthesis is instead dissipated as heat.

Quantitative Data Presentation

The uncoupling activity of TFM has been quantified in various studies. The following tables summarize the key findings on its effects on mitochondrial respiration and membrane potential.

| Parameter | Organism/Tissue | TFM Concentration | Observed Effect | Reference |

| State IV Respiration | Sea Lamprey (Liver Mitochondria) | Dose-dependent | Markedly increased | [1] |

| State IV Respiration | Rainbow Trout (Liver Mitochondria) | Dose-dependent | Markedly increased | [1] |

| State III Respiration | Sea Lamprey (Liver Mitochondria) | Not specified | No effect | [1] |

| State III Respiration | Rainbow Trout (Liver Mitochondria) | Not specified | No effect | [1] |

| Mitochondrial Transmembrane Potential (TMP) | Sea Lamprey (Liver Mitochondria) | 50 µmol/L | 22% decrease | [1] |

| Mitochondrial Transmembrane Potential (TMP) | Rainbow Trout (Liver Mitochondria) | 50 µmol/L | 28% decrease | [1] |

| Oxygen Consumption (Whole Animal) | Larval Sea Lamprey | 2 to 6 mg/L | Stepwise increase in ṀO2 | [2][3] |

Experimental Protocols

Isolation of Liver Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from liver tissue.[4][5][6][7]

Materials:

-

Homogenization buffer (e.g., 0.25 M sucrose, 5 mM HEPES, 1 mM EDTA, pH 7.2)

-

Ice-cold 0.85% NaCl solution

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge

-

Glass rod

Procedure:

-

Euthanize the animal and immediately excise the liver.

-

Chill the liver in ice-cold 0.85% NaCl.

-

Mince the tissue in a 50 ml beaker and add 20 ml of ice-cold homogenization buffer.

-

Homogenize the tissue with 8-10 passes of the homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a clean centrifuge tube and centrifuge at 9,400 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet. For functional assays, it is crucial to handle the pellet gently to avoid damaging the mitochondria.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XF Analyzer to measure OCR in isolated mitochondria or whole cells treated with TFM.[8][9][10]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture plates

-

Assay medium (e.g., unbuffered DMEM, pH 7.4)

-

TFM stock solution

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Plate cells or isolated mitochondria in a Seahorse XF plate.

-

Replace the culture medium with pre-warmed assay medium and equilibrate in a non-CO2 incubator.

-

Load the sensor cartridge with TFM and other compounds to be injected.

-

Calibrate the sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

-

Measure basal OCR, then inject TFM at various concentrations.

-

Subsequently, inject mitochondrial inhibitors to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Rhodamine 123 to assess changes in ΔΨm upon TFM treatment.[1][11][12]

Materials:

-

Rhodamine 123 stock solution

-

Dilution buffer

-

CCCP (positive control for depolarization)

-

Fluorescence spectrophotometer or plate reader (Ex/Em: ~507/529 nm)

Procedure:

-

Prepare a Rhodamine 123 working solution by diluting the stock in the dilution buffer.

-

For isolated mitochondria, add 0.9 mL of the working solution to 0.1 mL of the mitochondrial suspension.

-

For adherent cells, incubate the cells with the working solution for 30-60 minutes at 37°C, protected from light.

-

For suspension cells, resuspend the cells in the working solution and incubate for 20-60 minutes at 37°C.

-

After incubation, wash the cells to remove excess dye.

-

Treat the samples with TFM at the desired concentrations.

-

Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.

Signaling Pathways

The uncoupling of oxidative phosphorylation by TFM initiates a cascade of cellular stress responses. While direct signaling pathways for TFM are not extensively characterized, the consequences of mitochondrial depolarization and ATP depletion are known to activate key cellular stress signaling pathways.

Conclusion

TFM serves as a classic example of a protonophoric uncoupler of oxidative phosphorylation. Its ability to disrupt the mitochondrial proton gradient makes it a valuable research tool for investigating cellular metabolism, mitochondrial physiology, and the cellular response to energetic stress. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing TFM in their studies. Further research into the specific signaling pathways activated by TFM-induced mitochondrial dysfunction could provide deeper insights into the cellular consequences of metabolic disruption.

References

- 1. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hugoflavio.com [hugoflavio.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolating mitochondria from liver tissue [ruf.rice.edu]

- 5. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse Liver Mitochondria Isolation, Size Fractionation, and Real-time MOMP Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A New Efficient Method for Measuring Oxygen Consumption Rate Directly ex vivo in Human Epidermal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols for Determining TFM Concentration for Stream Treatments

Introduction

The chemical 3-trifluoromethyl-4-nitrophenol (TFM) is a crucial piscicide, or lampricide, used extensively in the Great Lakes basin to control invasive sea lamprey (Petromyzon marinus) populations.[1][2] Since the 1950s, its application has been fundamental to one of the most successful invasive species control programs in the world, protecting a fishery valued at over $7 billion.[3] TFM is selectively toxic, targeting larval sea lampreys in their nursery stream habitats with minimal impact on non-target species when applied correctly.[4]

The effectiveness and selectivity of TFM are not fixed; they are highly dependent on the specific water chemistry of the stream being treated.[5][6] Factors such as pH, alkalinity, and temperature significantly influence the bioavailability and toxicity of the compound.[4][7][8][9] Therefore, determining the precise TFM concentration is a critical step that must be performed for each treatment to ensure 99.9% mortality of sea lamprey larvae (Minimum Lethal Concentration, MLC) while staying below the threshold that harms non-target organisms, particularly fish like trout (Maximum Allowable Concentration, MAC).[5][7][10]

These application notes provide a comprehensive overview and detailed protocols for researchers and scientists to determine the appropriate TFM concentration for stream treatments.

Principles of TFM Toxicity and Influencing Factors

TFM's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] This process disrupts the production of ATP, the main energy currency of the cell, leading to metabolic failure and death.[1][2][11] Sea lampreys are more susceptible to TFM than other fish because they are less efficient at detoxifying and eliminating the chemical.[9]

The key to TFM's variable toxicity lies in its chemical equilibrium in water. It exists in two forms: a lipid-soluble, un-ionized free phenol and a water-soluble phenolate anion.[7] The un-ionized form is more readily absorbed across the gills of aquatic organisms.[7] The balance between these two forms is governed by water chemistry:

-

pH: This is the most significant factor.[7] As pH decreases (becomes more acidic), the equilibrium shifts towards the more toxic, un-ionized form of TFM.[7] Consequently, TFM is about five times more toxic at a pH of 7.0 than at a pH of 8.0.[7]

-

Alkalinity: Higher alkalinity (a measure of the water's capacity to buffer against pH changes) generally requires higher concentrations of TFM for effective treatment.[5][6][10]

-

Temperature: Water temperature can also affect TFM's efficacy, with some studies noting that its effectiveness may decrease in warmer summer months, necessitating higher concentrations.[9]

Due to this variability, treatment concentrations are determined using predictive models based on pH and alkalinity, and confirmed with on-site bioassays.[5][7][10]

Data Presentation: TFM Concentration Guidelines

The following tables summarize key quantitative data related to TFM treatments. These values are illustrative and the precise concentrations for any specific stream must be determined empirically.

Table 1: Typical TFM Concentration Ranges for Sea Lamprey Control

| Water Body Type | Minimum Effective Concentration (mg/L) | Maximum Allowable Concentration (mg/L) | Citation(s) |

| Lake Superior Tributaries | 1.0 - 3.0 | 3.0 - 9.0 | [12] |

| Lakes Michigan & Huron Tributaries | 2.0 - 8.0 | 6.0 - 16.0 | [12] |

Table 2: Influence of Water Chemistry on TFM Toxicity to Sea Lamprey

| pH | Alkalinity (mg/L as CaCO₃) | TFM Concentration for LC99.9 (mg/L) | Citation(s) |

| Low (e.g., ~7.0) | Low | Lower concentration required | [7][10] |

| High (e.g., ~8.0) | Low | Higher concentration required | [7][10] |

| Low (e.g., ~7.0) | High | Lower concentration required | [7][10] |

| High (e.g., ~8.0) | High | Highest concentration required | [7][10] |

Note: Specific values are derived from pH-alkalinity regression models developed for lampricide application.[5][10]

Table 3: Key Water Quality Parameters for Pre-Treatment Assessment

| Parameter | Measurement Frequency | Rationale | Citation(s) |

| pH | Hourly during tests and treatment | Primary driver of TFM toxicity.[13][14] | [7][15] |

| Alkalinity | Pre-treatment and at key intervals | Influences buffering capacity and required TFM dose.[13] | [5][10] |

| Water Temperature | Hourly during tests and treatment | Affects TFM dissolution, degradation, and organism metabolism.[13][14] | [3][9] |

| Stream Discharge (Flow Rate) | Pre-treatment and during application | Essential for calculating the amount of TFM to apply.[13] | [16] |

| Dissolved Oxygen | Hourly | General indicator of water health.[13] | |

| Conductivity | Hourly | Correlated with TFM toxicity.[13] | [4] |

| Water Hardness | Pre-treatment and at key intervals | Influences toxicity.[13] | [4] |

Experimental Protocols

Determining the correct TFM concentration is a multi-step process involving pre-treatment analysis, on-site toxicity testing, and careful monitoring during application.

Protocol 1: Pre-Treatment Stream Assessment

Objective: To characterize the stream's physical and chemical properties to inform the treatment plan.

Methodology:

-

Site Selection: Identify the appropriate upstream point for TFM application and downstream monitoring stations.

-

Discharge Measurement: Accurately measure the stream's discharge (volume of water flowing per unit of time, e.g., in cubic feet per second). This is critical for calculating the total amount of TFM needed.[13]

-

Water Chemistry Analysis: a. Establish a baseline by collecting water samples at various points along the treatment reach. b. Measure pH, alkalinity, temperature, dissolved oxygen, conductivity, and water hardness.[13] c. Alkalinity can be determined by titrating with 0.02N H₂SO₄ to a pH endpoint of 4.5, and total hardness by titrating with ethylenediaminetetraacetic acid (EDTA), following standard methods.[13] d. These measurements should be taken frequently in the lead-up to treatment, as parameters like pH can exhibit diurnal changes.[15]

Protocol 2: On-Site Toxicity Bioassay

Objective: To empirically determine the Minimum Lethal Concentration (MLC) for sea lamprey and the Maximum Allowable Concentration (MAC) for a sensitive non-target species (e.g., rainbow trout) using actual stream water.

Methodology:

-

Test Organisms: Use larval sea lampreys and a sensitive non-target fish species (e.g., rainbow trout, Oncorhynchus mykiss) for the bioassay.

-

Test Setup: a. Use a continuous-flow diluter system or static renewal test containers (e.g., 37-L glass aquaria) placed in a water bath to maintain the ambient stream temperature.[5][8] b. Fill containers with stream water from the treatment site.

-

TFM Dosing: a. Prepare a stock solution of TFM. The formulation used for stream treatments is typically 37.1% active ingredient.[10] b. Create a series of test concentrations based on predictions from a pH/alkalinity model.[5][10] This series should bracket the expected MLC and MAC. c. Include at least one control group with no TFM.

-

Exposure: a. Introduce the test organisms (e.g., 5-10 individuals per container) to each concentration and the control. b. The exposure period should mimic the planned treatment duration, typically 9 to 12 hours.[3][10][13]

-

Observation and Data Collection: a. Monitor the organisms for mortality at regular intervals throughout the exposure period and for a post-exposure period (e.g., 12 hours).[5] b. The MLC is defined as the lowest concentration that results in 99.9% mortality of sea lamprey larvae.[5][7] c. The MAC is often defined as the concentration that causes no more than 25% mortality in the non-target species (LC25).[5][10] d. The target treatment concentration will be a value between the MLC and MAC.

Protocol 3: TFM Application and Monitoring

Objective: To apply TFM to the stream and maintain the target concentration for the required duration.

Methodology:

-

Application: a. Use a calibrated metering pump to deliver a liquid TFM formulation into the stream at a constant rate. b. For small, low-discharge tributaries, solid TFM bar or tablet formulations may be applied directly to the creek bed.[3][13] These are designed to dissolve slowly over an 8-10 hour period.[3]

-

Monitoring: a. Establish monitoring stations downstream from the application point. b. Collect water samples at regular intervals (e.g., every 30-60 minutes) as the block of treated water passes.[3][13] c. Analyze the TFM concentration in the water samples immediately.

-

TFM Analysis: a. Colorimetric Method: A rapid method for on-site analysis where the yellow color of TFM in a basic solution is measured with a spectrophotometer.[10] b. High-Performance Liquid Chromatography (HPLC): The standard, more precise method for quantifying TFM concentrations.[3][13] i. Samples are analyzed using a system equipped with a C18 column and a diode array detector.[3] ii. TFM concentrations are determined by comparing sample responses to a linear regression curve created from five or more analytical standards.[3][13]

-

Adjustment: Based on the real-time concentration analysis, adjust the application rate as needed to maintain the target concentration throughout the treatment period, which is typically around 12 hours to create a 9-hour lethal block of water.[13]

Visualizations

Mechanism of Action

References

- 1. glfc.org [glfc.org]

- 2. usgs.gov [usgs.gov]

- 3. glfc.org [glfc.org]

- 4. glfc.org [glfc.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a pH/alkalinity treatment model for applications of the lampricide TFM to streams tributary to the Great Lakes [pubs.usgs.gov]

- 7. glfc.org [glfc.org]

- 8. researchgate.net [researchgate.net]

- 9. Warming Waters Help Invasive Lamprey Survive Lampricide Treatments | International Joint Commission [ijc.org]

- 10. glfc.org [glfc.org]

- 11. scholars.wlu.ca [scholars.wlu.ca]

- 12. michigandnr.com [michigandnr.com]

- 13. reabic.net [reabic.net]

- 14. glfc.org [glfc.org]

- 15. Effect of pH on the toxicity of TFM to sea lamprey larvae and nontarget species during a stream treatment | U.S. Geological Survey [usgs.gov]

- 16. Great Lakes Fishery Commission - Lampricide Treatments [glfc.org]

Application Notes and Protocols for the Analytical Determination of 3-Trifluoromethyl-4-nitrophenol (TFM) in Water Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-trifluoromethyl-4-nitrophenol (TFM) in various water matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

3-Trifluoromethyl-4-nitrophenol (TFM) is a pesticide used primarily as a lampricide to control sea lamprey populations in the Great Lakes region. Its presence in water systems necessitates sensitive and selective analytical methods for environmental monitoring and to ensure the safety of non-target organisms.[1] This document outlines validated protocols for the detection and quantification of TFM in water samples, providing researchers with the necessary tools for accurate analysis.

Analytical Methods Overview

The choice of analytical method for TFM detection depends on the required sensitivity, selectivity, and the matrix of the water sample.

-

HPLC-UV is a robust and widely used technique for the quantification of TFM in freshwater and other aqueous media. It offers good sensitivity and is suitable for routine monitoring.[2]

-

GC-MS provides high selectivity and sensitivity, particularly when coupled with a derivatization step to improve the volatility and chromatographic behavior of TFM.[3]

-

LC-MS/MS is a highly sensitive and selective method ideal for detecting trace levels of TFM in complex water matrices, offering unambiguous identification and quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the different analytical methods used for TFM determination in water.

Table 1: HPLC-UV Method Performance Data for TFM in Water

| Parameter | Freshwater | 20X Freshwater Algal Assay Medium | Reference |

| Limit of Quantification (LOQ) | 0.0608 mg/L | 0.02 mg/L | [2] |

| Limit of Detection (LOD) | 0.0182 mg/L | 0.006 mg/L | [2] |

| Mean Recovery (at LOQ) | Not Reported | 103% (RSD 2.1%) | [4] |

| Mean Recovery (at 10x LOQ) | Not Reported | 102% (RSD 1.1%) | [4] |

Table 2: GC-MS Method Performance Data for TFM in Water (Following SPE and Acetylation)

| Parameter | Natural Waters | Reference |

| Quantitation Limit | 0.01 µg in a 1 L sample | [3] |

| Recoveries | > 90% | [3] |

Note: Specific LOD and LOQ values for GC-MS are often dependent on the instrument and specific method parameters.

Experimental Protocols

Protocol 1: Analysis of TFM in Water by HPLC-UV

This protocol is adapted from the US EPA analytical method for TFM in freshwater.[2]

1. Sample Preparation

-

For freshwater samples, dilution with a methanol:water (20:80, v:v) solution may be necessary to bring the TFM concentration within the range of the standard curve.[2]

-

No complex extraction is typically required for relatively clean water matrices.

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: Agilent 1100 or equivalent[2]

-

Column: Waters Symmetry C18, 4.6 mm x 75 mm, 3.5 µm particle size[2]

-

Column Temperature: 25°C[2]

-

Mobile Phase: Isocratic elution with 58 mM acetate buffer in water:methanol (30:70, v:v)[2]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 50 µL[2]

-

UV Detector Wavelength: 295 nm[2]

-

Approximate Retention Time: 1.9 minutes[2]

3. Calibration

-

Prepare a stock solution of TFM in methanol.

-

From the stock solution, prepare a series of calibration standards in the mobile phase.

-

Inject the standards to generate a calibration curve.

Protocol 2: Analysis of TFM in Water by GC-MS with Derivatization

This protocol is based on the method described by Coburn and Chau (1976) and general acetylation procedures.[3]

1. Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition a macroreticular resin (e.g., XAD-7) column with an appropriate solvent sequence (e.g., methanol followed by deionized water).[3]

-

Sample Loading: Acidify the water sample to a low pH (e.g., pH 2) and pass it through the conditioned SPE column.[3]

-

Column Washing: Wash the column with deionized water to remove interfering substances.

-

Elution: Elute the retained TFM from the column with ethyl ether.[3]

2. Acetylation (Derivatization)

-

Dry and concentrate the ethyl ether eluate.[3]

-

Partition the extract with an aqueous potassium carbonate solution.[3]

-

To the aqueous alkaline solution containing TFM, add acetic anhydride.[3]

-

The mixture is then stirred to facilitate the acetylation of the phenolic hydroxyl group of TFM.

-

Extract the acetylated TFM derivative into benzene or another suitable organic solvent.[3]

3. GC-MS Instrumentation and Conditions

-

GC System: Agilent GC or equivalent

-

Column: A suitable capillary column for pesticide analysis (e.g., HP-5MS, DB-5MS).

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp to 250°C at 10°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Injector Temperature: 250°C

-

MS System: Mass spectrometer capable of electron ionization (EI).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

-

Detector: Electron Capture Detector (ECD) can also be used for enhanced sensitivity.[3]

Protocol 3: General Guidance for Analysis of TFM in Water by LC-MS/MS

While a specific, validated LC-MS/MS method for TFM was not found in the initial search, the following provides a general framework for method development based on best practices for the analysis of similar phenolic compounds in water.

1. Sample Preparation (SPE)

-

Follow a similar SPE procedure as outlined in Protocol 2, using a hydrophilic-lipophilic balanced (HLB) or a suitable polymeric reversed-phase sorbent.

-

Elute the TFM from the SPE cartridge with an appropriate solvent such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatograph capable of gradient elution.

-

Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, <3 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Program: A gradient from low to high organic phase should be optimized to achieve good separation of TFM from matrix components.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is expected to be optimal for the phenolic TFM.

-

MRM Transitions: Specific precursor and product ion transitions for TFM would need to be determined by infusing a standard solution. The precursor ion will be the deprotonated molecule [M-H]⁻.

Visualizations

Caption: HPLC-UV workflow for TFM analysis in water.

Caption: GC-MS workflow for TFM analysis with derivatization.

Caption: Logical flow of TFM analysis by LC-MS/MS.

References

Application Notes and Protocols for Experimental Design of Trifluoromethyl (TFM) Toxicity Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a trifluoromethyl (TFM) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the unique electronic properties of the TFM group can also contribute to toxicity. A thorough understanding and robust assessment of the potential toxicity of TFM-containing compounds are therefore critical for drug development.

These application notes provide a comprehensive overview of the experimental design for TFM toxicity studies, including detailed protocols for key in vitro assays, a summary of quantitative toxicity data for representative TFM-containing drugs, and a description of the major signaling pathways involved in TFM-induced toxicity.

Data Presentation: Quantitative Toxicity Data of Representative TFM-Containing Drugs

The following table summarizes the in vitro and in vivo toxicity data for several FDA-approved drugs containing a trifluoromethyl group. This information is crucial for dose-range finding studies and for contextualizing the toxic potential of new chemical entities.

| Drug Name | Compound Class | In Vitro Cytotoxicity (IC50) | Acute Toxicity (LD50) | No-Observed-Adverse-Effect Level (NOAEL) & Lowest-Observed-Adverse-Effect Level (LOAEL) |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Vero E6 cells: 0.69 µM[1][2]Calu-3 cells: 0.82 µM[1][2] | Oral (rat): 452 mg/kg[3]Oral (mouse): 248 mg/kg[3] | Developmental Toxicity (rat): NOAEL = 12.5 mg/kg/day[4] |

| Celecoxib | COX-2 Inhibitor | Jurkat and BJAB cells: apoptosis induction observed | Not established, considered to have low acute toxicity | 13-Week Study (mouse): NOAEL = 100 mg/kg/day (male), 300 mg/kg/day (female)[5] |

| Sorafenib | Multikinase Inhibitor | HepG2 cells: 4.5 - 7.10 µM[6][7]PLC/PRF/5 cells: 6.3 µM[6]Huh7 cells: 11.03 µM[7] | Not established | Not readily available in public sources |

| Bicalutamide | Nonsteroidal Antiandrogen | LNCaP cells: 0.8 - 2.0 µM[8]HepG2 cells: 0.2 µM (for inhibition of AR-mediated transcription)[9] | Oral (mouse, rat, dog): >2000 mg/kg[10][11] | Not established |

| Tipranavir | HIV Protease Inhibitor | Not readily available | Not established | Maternal Toxicity (rat): NOAEL = 75 mg/kg/dayDevelopmental Toxicity (rat): NOAEL = 150 mg/kg/day[12] |

| Sitagliptin | DPP-4 Inhibitor | Not readily available | Not established | 27-Week Study (dog): NOAEL = 2 mg/kg, LOAEL = 10 mg/kg[9][13] |

| Aprepitant | NK1 Receptor Antagonist | Not readily available | Not established | Fertility (rat): NOAEL = 2000 mg/kg/dayDevelopmental Toxicity (rat): NOAEL = 2000 mg/kg/day[5] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the TFM-containing compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) using a dose-response curve.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.[14][15]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[16]

Protocol:

-

Cell Preparation: Treat cells with the TFM-containing compound for the desired duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[15]

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[7][14]

-

Electrophoresis: Apply a voltage (typically 25 V) for 20-30 minutes to separate the damaged DNA from the intact DNA.[7]

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.[14]

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

In Vitro Hepatotoxicity Assessment using 3D Liver Spheroids

Three-dimensional (3D) liver spheroid models more closely mimic the in vivo liver microenvironment compared to traditional 2D cultures, providing a more predictive model for assessing drug-induced liver injury (DILI).[17][18]

Protocol:

-

Spheroid Formation: Seed primary human hepatocytes or a suitable liver cell line (e.g., HepaRG) in an ultra-low attachment 96-well plate at a density that promotes the formation of a single spheroid per well.[17][19]

-

Spheroid Maturation: Culture the spheroids for several days (typically 5-7 days) to allow for self-assembly and maturation. The medium should be changed every 2-3 days.

-

Compound Exposure: Treat the mature spheroids with various concentrations of the TFM-containing compound for an extended period (e.g., 7-14 days) with repeated dosing to mimic chronic exposure.[20]

-

Endpoint Analysis: Assess hepatotoxicity using a variety of endpoints:

-

Cytotoxicity: Measure ATP levels (e.g., using CellTiter-Glo®) as an indicator of cell viability.[20]

-